Cas no 101-96-2 (N,N'-di-sec-Butyl-p-phenylenediamine)
N,N'-di-sec-Butyl-p-phenylenediamine Chemical and Physical Properties
Names and Identifiers
-
- N1,N4-Di-sec-butylbenzene-1,4-diamine
- N,N'-di-sec-butyl-1,4-phenylenediamine
- N,N-Di-sec-butyl-p-phenylenediamine
- NN-Bis(1-methylpropyl)-1,4-phenylenediamine
- Dibutylphenylenediamine
- N,N-Disecbutyl-p-Phenylenediamine
- Hitec 4720
- Topanol M
- N,N'-DIS(1-METHYLPROPYL)-1,4-BENZENEDIAMINE
- N,N'-Di-sec-butyl-p-phenylenediamine
- N,N'-Bis(1-methylpropyl)-1,4-phenylenediamine
- N,N'-Di-sec-butylbenzene-1,4-diamine dihydrochloride
- N,N′-Di-sec-butyl-p-phenylenediamine
- uop5
- 44PD
- Kerob
- cp40182
- tenamene2
- kerobitbpd
- Tenamine 2
- topanolm
- Tenamene 2
- DTXCID104956
- NCGC00257925-01
- 1,4-benzenediamine, N,N'-bis(1-methylpropyl)-, dihydrochloride
- 1,4-Bis(sec-butylamino)benzene
- Q6951318
- ALBB-024364
- 1, N,N'-bis(1-methylpropyl)-
- NSC68417
- MLS002454420
- WLN: 2Y1 & MR DMY2 & 1
- Santoflex 44
- N,N'-Di-s-butyl-p-phenylenediamine
- N,N'-DI-SEC-BUTYL-N-PHENYLENEDIAMINE
- 1,4-Benzenediamine, N,N'-bis(1-methylpropyl)-
- CAS-101-96-2
- CP 40182
- D97466
- N,N'-DI-S-BUTYL-P-PHENYLENEDIAMINE [HSDB]
- N,N'-Di-sek.butyl-p-fenylendiamin
- NCGC00091814-01
- MFCD00043658
- N,N'-Di-sec-butyl-p-phenylenediamine, 95%
- Tox21_200371
- EC 202-992-2
- N1,N4-BIS(SEC-BUTYL)BENZENE-1,4-DIAMINE
- N,N'-DI-SEC-BUTYL-P-PHENYLDIAMINE
- p-Phenylenediamine,N'-di-sec-butyl-
- 1,4-bis-(sec-butylamino)benzene
- NS00003277
- N,N'-di(butan-2-yl)benzene-1,4-diamine
- NCGC00091814-04
- p-Phenylenediamine, N,N'-di-sec-butyl-
- 1,4-Benzenediamine, N1,N4-bis(1-methylpropyl)-
- 76251WU9I2
- N,N'-1,4-Bis(sec-butylamino)benzene
- InChI=1/C14H24N2/c1-5-11(3)15-13-7-9-14(10-8-13)16-12(4)6-2/h7-12,15-16H,5-6H2,1-4H3
- N,N/'-Bis(1-methylpropyl)-1,4-phenylenediamine
- SCHEMBL49805
- KSC-09-264A
- DTXSID7024956
- N,N'-Di-sek.butyl-p-fenylendiamin [Czech]
- CS-W014246
- n,n'-di-2-butyl-p-phenylenediamine
- Naugalube 403
- NSC 68417
- SB80405
- N,N'-di-sec-butyl-benzene-1,4-diamine
- NN'-Di-sec-butyl-p-phenylenediamine
- Kerobit BPD
- NCGC00091814-02
- HSDB 5343
- BRN 2805827
- D2268
- Antioxidant 22
- NSC-68417
- FSWDLYNGJBGFJH-UHFFFAOYSA-
- 1-N,4-N-di(butan-2-yl)benzene-1,4-diamine
- N,N'-Di-sec-butyl-1,4-benzenediamine
- UNII-76251WU9I2
- CHEMBL1409985
- SMR001372014
- N,N'-di-sec-butylbenzene-1,4-diamine
- N,N'-Di-sec-butylparaphenylenediamine
- Du Pont Gasoline Antioxidant No. 22
- 4-13-00-00111 (Beilstein Handbook Reference)
- 101-96-2
- UOP 5
- EINECS 202-992-2
- NCGC00091814-03
- CCRIS 4603
- N,N'-Bis(1-methylpropyl)-1,4-benzenediamine
- STR09249
- NN'-Bis(1-methylpropyl)-1,4-phenylenediamine
- AKOS015888191
- KUC107773N
- DB-080853
- N1,N4-bis(butan-2-yl)benzene-1,4-diamine
- N,N'-di-sec-Butyl-p-phenylenediamine
-
- MDL: MFCD00043658
- Inchi: 1S/C14H24N2/c1-5-11(3)15-13-7-9-14(10-8-13)16-12(4)6-2/h7-12,15-16H,5-6H2,1-4H3
- InChI Key: FSWDLYNGJBGFJH-UHFFFAOYSA-N
- SMILES: C1(NC(C)CC)=CC=C(NC(C)CC)C=C1
Computed Properties
- Exact Mass: 220.19400
- Monoisotopic Mass: 220.193949
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.5
- Topological Polar Surface Area: 24.1
Experimental Properties
- Color/Form: Not determined
- Density: 0.942 g/mL at 20 °C(lit.)
- Melting Point: 17.8 ºC
- Boiling Point: 159°C/7mmHg(lit.)
- Flash Point: Fahrenheit: 212 ° f
Celsius: 100 ° c - Refractive Index: n20/D 1.539
- Water Partition Coefficient: <0.1 g/100 mL at 20 ºC
- Stability/Shelf Life: Stable. Combustible.
- PSA: 24.06000
- LogP: 4.25340
- Solubility: Not determined
N,N'-di-sec-Butyl-p-phenylenediamine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301,H315,H317,H318,H400
- Warning Statement: P273,P280,P301+P310,P305+P351+P338
- Hazardous Material transportation number:UN 2922 8/PG 2
- WGK Germany:3
- Hazard Category Code: 25-38-41-43-50/53
- Safety Instruction: S26-S36/37/39-S45-S61
- FLUKA BRAND F CODES:10-23
- RTECS:SS9040000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Storage Condition:Keep in a well ventilated area. Keep container tightly closed.
- Safety Term:Category 8.2 alkaline corrosives (temporarily not classified as hazardous chemicals in China)
- Packing Group:III
- Risk Phrases:R25; R34; R43; R50/53
- Packing Group:III
- Hazard Level:Category 8.2 alkaline corrosives (temporarily not classified as hazardous chemicals in China)
N,N'-di-sec-Butyl-p-phenylenediamine Customs Data
- HS CODE:2921519090
- Customs Data:
China Customs Code:
2921519090Overview:
2921519090. between-\right-Phenylenediamine\Diaminotoluene, etc. [including derivatives and their salts]. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921519090. o-, m-, p-phenylenediamine, diaminotoluenes, and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%
N,N'-di-sec-Butyl-p-phenylenediamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 126900-5g |
N,N'-Di-sec-butyl-p-phenylenediamine |
101-96-2 | 95% | 5g |
£15.00 | 2022-02-28 | |
| Fluorochem | 126900-25ml |
N,N'-Di-sec-butyl-p-phenylenediamine |
101-96-2 | 95% | 25ml |
£33.00 | 2022-02-28 | |
| Fluorochem | 126900-500ml |
N,N'-Di-sec-butyl-p-phenylenediamine |
101-96-2 | 95% | 500ml |
£183.00 | 2022-02-28 | |
| Alichem | A019089230-25g |
N1,N4-Di-sec-butylbenzene-1,4-diamine |
101-96-2 | 95% | 25g |
$270.48 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D111086-100ml |
N,N'-di-sec-Butyl-p-phenylenediamine |
101-96-2 | 96% | 100ml |
¥100.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D111086-2.5L |
N,N'-di-sec-Butyl-p-phenylenediamine |
101-96-2 | 96% | 2.5l |
¥2034.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D111086-25ml |
N,N'-di-sec-Butyl-p-phenylenediamine |
101-96-2 | 96% | 25ml |
¥92.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D111086-500ml |
N,N'-di-sec-Butyl-p-phenylenediamine |
101-96-2 | 96% | 500ml |
¥441.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004174-100ml |
N,N'-di-sec-Butyl-p-phenylenediamine |
101-96-2 | 96% | 100ml |
¥97 | 2023-09-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004174-25ml |
N,N'-di-sec-Butyl-p-phenylenediamine |
101-96-2 | 96% | 25ml |
¥39 | 2023-09-11 |
N,N'-di-sec-Butyl-p-phenylenediamine Suppliers
N,N'-di-sec-Butyl-p-phenylenediamine Related Literature
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Natasha A. Birkin,Nicholas J. Arrowsmith,Eun Ju Park,Alexandre P. Richez,Steven M. Howdle Polym. Chem. 2011 2 1293
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Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Amines Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on N,N'-di-sec-Butyl-p-phenylenediamine
Introduction to N,N'-di-sec-Butyl-p-phenylenediamine (CAS No. 101-96-2)
N,N'-di-sec-Butyl-p-phenylenediamine, a compound with the chemical formula C₁₆H₂₈N₂ and CAS number 101-96-2, is a significant molecule in the field of chemical and pharmaceutical research. This diamine derivative has garnered considerable attention due to its unique structural properties and diverse applications. The presence of two sec-butyl groups at the para positions of the p-phenylenediamine core imparts distinct chemical characteristics, making it a valuable candidate for various industrial and scientific purposes.
The molecular structure of N,N'-di-sec-Butyl-p-phenylenediamine consists of a central benzene ring substituted with two amino groups at the para positions and two sec-butyl groups attached to these amino groups. This configuration contributes to its stability and reactivity, enabling its use in multiple chemical reactions and formulations. The compound's solubility profile, thermal stability, and interaction with other molecules make it particularly useful in certain applications.
In recent years, research on N,N'-di-sec-Butyl-p-phenylenediamine has expanded significantly, particularly in the context of polymer chemistry and material science. Its ability to act as a crosslinking agent in polymer matrices has been explored extensively. The compound's role in enhancing the mechanical strength and thermal resistance of polymers has been demonstrated in several studies. For instance, researchers have investigated its use in producing high-performance resins that exhibit improved durability under extreme conditions.
Moreover, the applications of N,N'-di-sec-Butyl-p-phenylenediamine extend to the field of catalysis. Its diamine structure allows it to participate in various catalytic processes, including hydrogenation reactions. Recent studies have shown that this compound can serve as an effective catalyst or co-catalyst in the synthesis of complex organic molecules. The ability of N,N'-di-sec-Butyl-p-phenylenediamine to facilitate these reactions under mild conditions makes it an attractive option for green chemistry initiatives.
The pharmaceutical industry has also shown interest in exploring the potential of N,N'-di-sec-Butyl-p-phenylenediamine. While not directly used as a therapeutic agent, its structural analogs have been investigated for their biological activity. Some derivatives have demonstrated properties that could be beneficial in drug development, such as antioxidant or anti-inflammatory effects. These findings highlight the compound's significance as a building block for more complex pharmacological entities.
From an environmental perspective, the sustainability of using N,N'-di-sec-Butyl-p-phenylenediamine has been a focus of recent research. Studies have examined its degradation pathways and ecological impact, aiming to ensure that its applications do not pose significant environmental risks. The development of biodegradable formulations and recycling methods for materials containing this compound is an ongoing area of investigation.
The synthesis of N,N'-di-sec-Butyl-p-phenylenediamine is another area where advancements have been made. Researchers have developed more efficient and scalable synthetic routes that minimize waste and reduce energy consumption. These innovations are crucial for making the compound more accessible for industrial use while adhering to sustainable practices.
In conclusion, N,N'-di-sec-Butyl-p-phenylenediamine (CAS No. 101-96-2) is a versatile compound with a wide range of applications across multiple scientific disciplines. Its unique structural features enable its use in polymer chemistry, catalysis, and pharmaceutical research. As our understanding of its properties continues to grow, so too do the potential uses for this remarkable molecule. Future research will likely uncover even more innovative ways to leverage the capabilities of N,N'-di-sec-butyl-p-hydroxybenzidine, further solidifying its importance in modern science.
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